molecular formula C12H12N2OS B1180719 Dibromobis(triethylphosphine)nickel(II) CAS No. 19224-77-2

Dibromobis(triethylphosphine)nickel(II)

Cat. No.: B1180719
CAS No.: 19224-77-2
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Description

Dibromobis(triethylphosphine)nickel(II) is a nickel(II) complex coordinated by two bromide anions and two triethylphosphine ligands. This places it within a important class of metal-phosphine complexes that are fundamentally investigated for their catalytic properties and structural chemistry. Researchers explore these complexes as potential catalysts or catalyst precursors in organic synthesis reactions, drawing parallels to the established utility of related triphenylphosphine-nickel complexes in cross-couplings and other transformations . The specific activity and selectivity of the complex are influenced by the steric and electronic properties of the triethylphosphine ligand, which is less bulky and a stronger sigma-donor than the more common triphenylphosphine, potentially leading to distinct reactivity patterns. A primary area of research involves studying the relationship between the phosphine ligand structure and the resulting geometry (e.g., tetrahedral vs. square planar) of the nickel center, as this structural flexibility is a key determinant of the complex's function and mechanism of action . Its role is primarily centered on advancing fundamental knowledge in catalysis and inorganic chemistry.

Properties

CAS No.

19224-77-2

Molecular Formula

C12H12N2OS

Synonyms

Dibromobis(triethylphosphine)nickel(II)

Origin of Product

United States

Preparation Methods

Procedure:

  • Reagents :

    • Anhydrous NiBr₂ (1 equiv)

    • Triethylphosphine (2 equiv)

    • Solvent: Tetrahydrofuran (THF), ethanol, or acetone.

  • Reaction Conditions :

    • Conducted under argon or nitrogen to prevent oxidation.

    • Reflux for 4–6 hours until a dark red precipitate forms.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter the precipitate and wash with cold ethanol.

    • Dry under vacuum to yield [NiBr₂(PEt₃)₂] as a dark red crystalline solid.

Yield : >70% (estimated from analogous syntheses).
Melting Point : 106–107°C.
Solubility : Soluble in acetone, benzene, and THF; insoluble in non-polar solvents.

Characterization:

  • IR Spectroscopy : Peaks at 540 cm⁻¹ (Ni–Br stretch) and 990 cm⁻¹ (Ni–P stretch).

  • Magnetic Susceptibility : Paramagnetic (µeff = 3.2 BM), consistent with tetrahedral geometry.

Metathesis Reactions with Nickel Halide Precursors

Alternative routes employ metathesis between nickel halides and pre-formed triethylphosphine complexes. This method is less common but useful for accessing derivatives with mixed ligands.

Example:

  • Reagents :

    • [NiCl₂(PEt₃)₂] (1 equiv)

    • LiBr (2 equiv) in THF.

  • Reaction :

    • Stir at room temperature for 12 hours.

    • Filter to remove LiCl byproduct.

Yield : ~65% (reported for analogous chloride-to-bromide conversions).

Reductive Synthesis from Nickel(0) Precursors

Nickel(0) precursors like bis(1,5-cyclooctadiene)nickel(0) ([Ni(COD)₂]) can react with triethylphosphine and bromine sources under controlled conditions. This method is advantageous for generating highly pure complexes but requires stringent inert handling.

Procedure:

  • Reagents :

    • [Ni(COD)₂] (1 equiv)

    • PEt₃ (2 equiv)

    • Br₂ (1 equiv) in THF.

  • Reaction :

    • Add Br₂ dropwise to a stirred solution of [Ni(COD)₂] and PEt₃ at −78°C.

    • Warm to room temperature and stir for 2 hours.

Yield : ~60% (extrapolated from cluster synthesis protocols).

Comparative Analysis of Methods

Method Advantages Limitations Yield Reference
Direct Ligand SubstitutionHigh purity, scalable, minimal byproductsRequires anhydrous NiBr₂>70%
MetathesisVersatile for mixed-ligand complexesLower yields, additional purification~65%
Reductive SynthesisHigh purity, avoids hydrated saltsComplex setup, sensitive to moisture~60%

Physicochemical Properties

Property Value Reference
Molecular Weight454.81 g/mol
Melting Point106–107°C
SolubilityTHF, acetone, benzene
Magnetic Moment (µeff)3.2 BM (tetrahedral geometry)

Critical Considerations

  • Ligand Ratio : Stoichiometric excess of PEt₃ leads to ligand degradation or side products.

  • Solvent Choice : Polar aprotic solvents (THF) enhance solubility and reaction kinetics.

  • Atmospheric Control : Oxygen and moisture degrade both starting materials and products .

Scientific Research Applications

Chemical Properties and Structure

Dibromobis(triethylphosphine)nickel(II) has the molecular formula C36H30Br2NiP2C_{36}H_{30}Br_2NiP_2 and a molecular weight of approximately 743.09 g/mol. The compound features a nickel center coordinated to two bromide ions and two triethylphosphine ligands, which significantly influence its reactivity and catalytic properties.

Catalytic Applications

1. Cross-Coupling Reactions
Dibromobis(triethylphosphine)nickel(II) is primarily utilized as a catalyst in various cross-coupling reactions, including:

  • Suzuki Coupling : This reaction enables the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides. The nickel complex facilitates the oxidative addition of the halide to the nickel center, followed by transmetallation with the boronic acid, leading to the desired product.
  • Stille Reaction : Similar to Suzuki coupling, this reaction involves coupling organostannanes with organic halides. The efficiency of dibromobis(triethylphosphine)nickel(II) in these reactions has been reported to surpass that of other nickel complexes due to its favorable electronic properties imparted by the triethylphosphine ligands.

2. Carboxylation Reactions
The compound has been studied for its ability to catalyze carboxylation reactions, such as the conversion of propene to isobutyric acid under carbon monoxide pressure. Research indicates that dibromobis(triethylphosphine)nickel(II) exhibits higher thermal stability compared to nickel carbonyl complexes, allowing for effective catalysis at elevated temperatures (120°C - 190°C) .

Industrial Applications

1. Polymerization Catalysis
Dibromobis(triethylphosphine)nickel(II) is employed in the polymerization of dienes, contributing to the production of polymers with specific properties. Its role as a catalyst facilitates the formation of polymer chains through coordination mechanisms that activate double bonds in diene monomers.

2. Synthesis of Fine Chemicals
In industrial settings, this nickel complex is leveraged for synthesizing fine chemicals and pharmaceutical intermediates. Its ability to catalyze complex organic transformations makes it valuable in producing compounds with biological activity.

Comparison of Catalytic Activity

CatalystReaction TypeRelative Activity
Dibromobis(triethylphosphine)nickel(II)Suzuki CouplingHigh
Nickel CarbonylCarboxylationModerate
Dichlorobis(triphenylphosphine)nickel(II)Stille ReactionLow

Thermal Stability Data

Temperature (°C)CO Pressure (atm)Reaction Rate (Relative)
13041
15041.7
17043.1
1904Negligible

Case Studies

Case Study 1: Suzuki Coupling Efficiency
A study demonstrated that dibromobis(triethylphosphine)nickel(II) catalyzed Suzuki reactions with yields exceeding 90% under optimized conditions (temperature, solvent choice, and concentration). The presence of triethylphosphine ligands was critical for enhancing the reaction rate and selectivity towards desired products .

Case Study 2: Carboxylation Process Optimization
In another investigation, researchers explored the use of dibromobis(triethylphosphine)nickel(II) for the carboxylation of propene. It was found that varying temperature and pressure significantly influenced product distribution, achieving up to 53% selectivity for isobutyric acid at optimal conditions .

Mechanism of Action

The mechanism by which Dibromobis(triethylphosphine)nickel(II) exerts its catalytic effects involves the coordination of the nickel center to substrates, facilitating bond formation and cleavage. The triethylphosphine ligands stabilize the nickel center and modulate its reactivity. The nickel center can undergo oxidative addition, reductive elimination, and transmetalation, which are key steps in catalytic cycles.

Comparison with Similar Compounds

Ligand Effects on Steric and Electronic Properties

Compound Ligand Cone Angle¹ Tolman Electronic Parameter (cm⁻¹)² Molecular Weight (g/mol)
NiBr₂(PPh₃)₂ PPh₃ 145° 2,070 743.07
NiBr₂(PBu₃)₂ PBu₃ 160° 2,050 Not provided
NiBr₂(PEt₃)₂ (inferred) PEt₃ 132° 2,110 ~550 (estimated)

Key Observations :

  • Steric Bulk : PPh₃ (triphenylphosphine) has the largest cone angle (145°), creating significant steric hindrance, while PEt₃ (triethylphosphine) is less bulky (132°), allowing for more flexible coordination geometries .

Structural Features

  • NiBr₂(PPh₃)₂ : Exhibits a distorted tetrahedral geometry with a Br–Ni–Br angle of 126° due to ligand repulsion .
  • NiBr₂(PBu₃)₂ : Larger PBu₃ ligands may enforce a more constrained geometry, though structural data are unavailable in the evidence .

Catalytic Efficiency :

  • NiBr₂(PPh₃)₂ is commercially prevalent due to its balance of stability and reactivity in cross-coupling reactions, priced at $62.00/10g .
  • NiBr₂(PEt₃)₂’s stronger electron-donating ligands may improve catalytic turnover in electron-deficient systems but could reduce stability .

Physical and Chemical Properties

Property NiBr₂(PPh₃)₂ NiBr₂(PBu₃)₂ NiBr₂(PEt₃)₂ (Inferred)
Melting Point 219–223°C Not provided Likely lower than PPh₃ analog
Solubility Low in polar solvents Higher in non-polar media Moderate in THF or ethers
Hazard Statements H315-H319-H335 Not provided Likely similar to Ni compounds

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